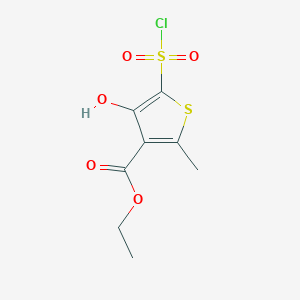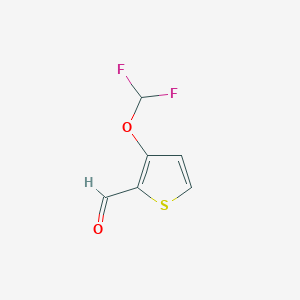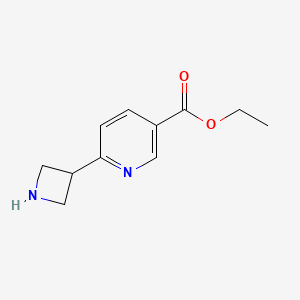
Ethyl 6-(azetidin-3-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(azetidin-3-yl)nicotinate is a compound that belongs to the class of heterocyclic organic compounds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(azetidin-3-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with azetidine intermediates. One common method includes the use of ethyl nicotinate and azetidin-3-ylamine under specific reaction conditions to form the desired product. The reaction is often catalyzed by bases such as triethylamine and conducted in solvents like dichloromethane at controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions: Ethyl 6-(azetidin-3-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the nicotinate moiety, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
科学的研究の応用
Ethyl 6-(azetidin-3-yl)nicotinate has been explored for its applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific chemical and physical properties.
作用機序
The mechanism of action of Ethyl 6-(azetidin-3-yl)nicotinate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
類似化合物との比較
Ethyl 6-(azetidin-3-yl)nicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the azetidine ring, making it less reactive and with different biological properties.
Azetidine derivatives: Compounds like azetidine-2-carboxylic acid share the azetidine ring but differ in their functional groups and overall reactivity.
The uniqueness of this compound lies in its combined structure of nicotinate and azetidine, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
ethyl 6-(azetidin-3-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)8-3-4-10(13-7-8)9-5-12-6-9/h3-4,7,9,12H,2,5-6H2,1H3 |
InChIキー |
FQZQOVAOVLESPH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(C=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-2-yl]acetic acid](/img/structure/B13467544.png)

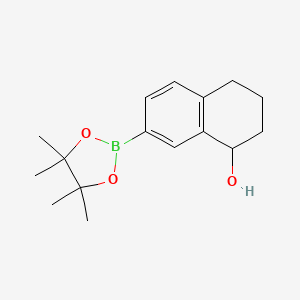

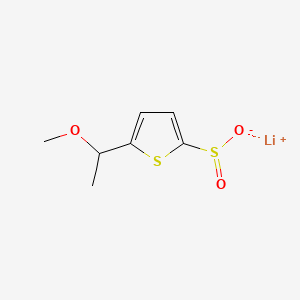

![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)

![[3-(Dimethoxymethyl)pyridin-2-yl]methanol](/img/structure/B13467579.png)
![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)


